3-(Cbz-amino)-L-alanine tert-butyl ester
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Overview
Description
3-(Cbz-amino)-L-alanine tert-butyl ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a tert-butyl ester and a carbobenzyloxy (Cbz) protecting group. These protecting groups are crucial in multi-step organic syntheses to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-amino)-L-alanine tert-butyl ester typically involves the protection of the amino group of L-alanine with a Cbz group and the esterification of the carboxyl group with tert-butyl alcohol. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-alanine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Esterification of the Carboxyl Group: The carboxyl group is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Cbz-amino)-L-alanine tert-butyl ester can undergo various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Acid Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Amide Formation: The compound can react with carboxylic acids or acid chlorides to form amides.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Acid Hydrolysis: Trifluoroacetic acid (TFA)
Amide Formation: Carboxylic acids, acid chlorides, coupling agents like EDC or DCC
Major Products Formed
Deprotected Amino Acid: Removal of the Cbz group yields L-alanine.
Free Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.
Amides: Reaction with carboxylic acids or acid chlorides forms amides.
Scientific Research Applications
3-(Cbz-amino)-L-alanine tert-butyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Bioconjugation: The compound is used in the modification of biomolecules for various applications in biotechnology and drug delivery.
Material Science: It is employed in the synthesis of functionalized materials for advanced applications.
Mechanism of Action
The mechanism of action of 3-(Cbz-amino)-L-alanine tert-butyl ester primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-L-alanine tert-butyl ester: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
3-(Fmoc-amino)-L-alanine tert-butyl ester: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
3-(Cbz-amino)-L-alanine methyl ester: Similar structure but with a methyl ester instead of tert-butyl ester.
Uniqueness
3-(Cbz-amino)-L-alanine tert-butyl ester is unique due to its specific combination of protecting groups, which offer distinct advantages in terms of stability and ease of removal. The Cbz group is stable under basic conditions and can be removed via hydrogenation, while the tert-butyl ester can be hydrolyzed under acidic conditions, providing flexibility in synthetic strategies.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBULDABIDDDM-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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